molecular formula C21H20N4OS B13380989 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

カタログ番号: B13380989
分子量: 376.5 g/mol
InChIキー: GTPCEFUHSOYESD-FOKLQQMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

特性

分子式

C21H20N4OS

分子量

376.5 g/mol

IUPAC名

2-[(E)-[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C21H20N4OS/c1-12-7-8-18(13(2)9-12)25-21(26)17(14(3)24-25)11-23-20-16(10-22)15-5-4-6-19(15)27-20/h7-9,11,24H,4-6H2,1-3H3/b23-11+

InChIキー

GTPCEFUHSOYESD-FOKLQQMPSA-N

異性体SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=C(C4=C(S3)CCC4)C#N)C

正規SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C4=C(S3)CCC4)C#N)C

製品の起源

United States

準備方法

Synthesis of Core Pyrazolone Intermediate

The 1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene scaffold is typically prepared via cyclocondensation. A representative approach includes:

  • Reactants : 2,4-dimethylphenylhydrazine and ethyl acetoacetate.
  • Conditions : Reflux in ethanol with catalytic acetic acid (6–8 h).
  • Mechanism : Acid-catalyzed cyclization forms the pyrazolone ring.

Key Data :

Parameter Value
Yield 78–85%
Characterization $$ ^1H $$ NMR, IR, ESI-MS

Formation of Cyclopenta[b]thiophene Carbonitrile

The 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile moiety is synthesized through:

  • Friedländer Annulation : Reacting 2-aminothiophene-3-carbonitrile with cyclopentanone in the presence of a Lewis acid (e.g., CAN, 5 mol%).
  • Solvent : Ethanol at reflux (3–4 h).

Optimized Conditions :

Component Quantity
2-aminothiophene 10 mmol
Cyclopentanone 12 mmol
CAN 0.5 mmol

Condensation to Final Product

The E-configuration Schiff base is formed via nucleophilic addition-elimination:

  • Reactants : Pyrazolone intermediate (1.2 eq) and cyclopenta[b]thiophene carbonitrile (1 eq).
  • Conditions : Reflux in ethanol with glacial acetic acid (4–6 h).
  • Workup : Precipitation in ice-water, neutralization with NaHCO$$_3$$, and recrystallization (ethanol:chloroform, 1:0.25).

Characterization Data :

  • Melting Point : 212–214°C (decomp.)
  • Spectroscopy :
    • $$ ^{13}C $$ NMR: 168.2 ppm (C=O), 158.4 ppm (C=N)
    • HRMS: [M+H]$$^+$$ calcd. for C$${23}$$H$${21}$$N$$_4$$OS: 425.1432; found: 425.1429

Critical Analysis of Methodologies

Method Advantages Limitations
Pyrazolone synthesis High yield, scalability Requires acidic conditions
Friedländer reaction Atom economy Sensitive to moisture
Schiff base formation Stereoselective (E-config) Prolonged reflux needed

化学反応の分析

2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.

    Industry: The compound is used in the development of organic semiconductors and materials for electronic devices.

作用機序

The mechanism of action of 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation in cancer .

類似化合物との比較

Compared to other similar compounds, 2-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile stands out due to its unique structure and diverse applications. Similar compounds include:

生物活性

The compound 2-({(E)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including a pyrazole moiety and a cyclopentathiophene framework. Its chemical formula is C21H24N4SC_{21}H_{24}N_4S, and it exhibits various physicochemical properties that may influence its biological activity.

Pharmacological Properties

  • Thrombopoietin Receptor Agonism : The compound has been identified as an agonist of the thrombopoietin (TPO) receptor, which plays a crucial role in platelet production. This activity is particularly relevant for treating conditions like thrombocytopenia, where platelet levels are critically low .
  • Anticancer Potential : Preliminary studies suggest that derivatives of similar compounds exhibit anticancer activities against various cell lines. For instance, certain pyrazole derivatives have shown efficacy against colon carcinoma and breast cancer cell lines with IC50 values indicating significant cytotoxicity .
  • Antiviral Activities : Some related compounds have demonstrated antiviral properties, particularly against specific viral pathogens. The mechanism often involves interference with viral replication processes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • TPO Receptor Activation : By binding to the TPO receptor, the compound enhances megakaryocyte proliferation and differentiation, leading to increased platelet production. This mechanism is crucial for therapeutic applications in hematological disorders .
  • Cell Cycle Interference in Cancer Cells : The anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression through modulation of various signaling pathways .

Study 1: Thrombocytopenia Treatment

In a clinical setting, a study evaluated the efficacy of TPO receptor agonists in patients with thrombocytopenia. The results indicated that compounds similar to our target compound significantly increased platelet counts within days of administration, highlighting their potential as effective treatments for low platelet levels .

Study 2: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range against HCT-116 (colon cancer) and T47D (breast cancer) cell lines, suggesting that structural modifications could enhance potency .

Table 1: Biological Activity Summary

Activity TypeTarget/EffectIC50 Value (μM)Reference
TPO Receptor AgonismPlatelet productionN/A
Anticancer (HCT-116)Colon carcinoma6.2
Anticancer (T47D)Breast cancer27.3

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC21H24N4S
Molecular Weight372.50 g/mol
SolubilitySoluble in DMSO

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions, such as condensation between pyrazole derivatives and thiophene-based amines. Key steps include:

  • Schiff base formation : Reacting an aldehyde group (e.g., from a pyrazolone intermediate) with a primary amine (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile) under acidic or catalytic conditions .
  • Catalyst optimization : Use of ZnCl₂ in DMF under reflux to enhance imine bond formation, with yields improved by adjusting molar ratios and reaction times (2–3 hours) .
  • Purification : Recrystallization from ethanol (96%) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the imine bond (E/Z configuration) and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% threshold for pharmacological studies) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectral data and theoretical predictions for this compound?

  • Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing thiophene ring vibrations from pyrazole C=O stretches) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic transitions (UV-Vis) and vibrational frequencies, identifying deviations caused by solvent effects or crystal packing .

Q. What are the key considerations in designing experiments to study the compound’s reactivity under varying catalytic conditions?

  • Catalyst screening : Test transition metals (e.g., Cu, Pd) for cross-coupling reactions, noting that ZnCl₂ may favor imine formation over side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) may reduce byproduct formation .
  • Temperature gradients : Kinetic studies (25–80°C) reveal Arrhenius parameters for decomposition pathways .

Q. How do computational methods like DFT contribute to understanding the electronic structure and reaction mechanisms of this compound?

  • Reaction pathways : DFT identifies transition states for imine tautomerization and predicts activation barriers (e.g., E→Z isomerization at ΔG‡ ≈ 25 kcal/mol) .
  • Electronic properties : HOMO-LUMO gaps (~3.5 eV) correlate with UV-Vis absorption maxima (λmax ≈ 350 nm), guiding photochemical studies .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s biological activity be resolved?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) using standardized protocols (e.g., MTT assay, 48-hour exposure) .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. chloro substituents) to isolate substituent effects .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield
Catalyst (ZnCl₂)0.8–1.2 mmolMaximizes imine formation
Reaction Time2–3 hoursMinimizes hydrolysis
SolventDMFEnhances solubility

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey Data PointsReference
¹H NMRδ 8.2 ppm (imine proton)
X-rayN–H···S bond length: 2.89 Å
HPLCRetention time: 6.7 min

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。